Tyadfiasgrtgrrnai-nh2 peptide sequence and structure
Tyadfiasgrtgrrnai-nh2 peptide sequence and structure
Authored by: Gemini, Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Peptide Identity and Physicochemical Properties
| Property | Value |
| Amino Acid Sequence | TYADFIASGRTGRRNAI |
| Molecular Formula | C79H133N29O23 |
| Molecular Weight | 1857.07 g/mol |
| N-terminus | Free Amine (NH2) |
| C-terminus | Amide (NH2) |
| Isoelectric Point (pI) | 10.75 (Predicted) |
| Grand Average of Hydropathicity (GRAVY) | -0.635 (Predicted) |
Note: Predicted values are generated using computational tools and should be experimentally verified.
Mechanism of Action: Inhibition of Protein Kinase A (PKA)
Signaling Pathway of PKA Inhibition and Downstream Effects on GABAA Receptors
Applications in Neuroscience Research
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Synaptic Plasticity: By inhibiting PKA, researchers can explore its role in long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for learning and memory[4].
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Ion Channel Modulation: The peptide is used to study the regulation of various ion channels, including GABAA receptors, by phosphorylation[1][5].
-
Neuronal Development: PKA signaling is involved in processes like neurite outgrowth and synapse formation, and this inhibitor can help to dissect these mechanisms[6][7].
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Neurotransmitter Release: PKA can modulate the machinery of neurotransmitter release, and this peptide can be used to probe these effects.
Experimental Protocols
Peptide Synthesis and Purification
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
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Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
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Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF). Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
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Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Isoleucine) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
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Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents.
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Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Alanine, Asparagine, etc.) until the full peptide chain is assembled.
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Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
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Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude peptide powder.
Protocol 2: Peptide Purification (Reverse-Phase HPLC)
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Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water).
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HPLC System: Use a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.
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Mobile Phases: Prepare two mobile phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5-65% Solvent B over 60 minutes.
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peptide peak.
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Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Structural Characterization
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of 1-5 mM.
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1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the peptide. The chemical shifts of the amide protons can provide initial insights into the secondary structure[8][9].
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2D NMR Experiments: Perform a series of two-dimensional NMR experiments, including:
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TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires 13C or 15N labeling).
-
-
Resonance Assignment: Use the 2D NMR data to assign the chemical shifts of all protons and potentially carbons and nitrogens in the peptide.
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Structure Calculation: Use the distance restraints from the NOESY experiment, along with dihedral angle restraints derived from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
Protocol 4: X-ray Crystallography
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Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain well-ordered crystals.
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X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, either from a rotating anode source or a synchrotron. Collect the diffraction pattern on a detector[10][11].
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Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the reflections[12].
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Structure Determination: Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
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Model Building and Refinement: Build an atomic model of the peptide into the resulting electron density map and refine the model against the diffraction data to obtain the final high-resolution crystal structure[13][14].
Therapeutic Potential
Furthermore, understanding the PKA-mediated regulation of GABAA receptors has therapeutic implications for conditions involving an imbalance of excitation and inhibition in the brain, such as epilepsy and some neurodevelopmental disorders[15][16]. The development of drugs that can modulate this pathway could offer novel therapeutic strategies[17].
Conclusion
References
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